CDK4 and CDK6 Biochemical Potency Profile vs. FDA-Approved CDK4/6 Inhibitors
In a biochemical kinase inhibition assay using recombinant Cdk4/CyclinD1 and Cdk6/CyclinD3 (pH 7.4, 37°C), N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide (US8841312, Compound 103) demonstrated an IC₅₀ of 5.60 nM against CDK4 and 2.60 nM against CDK6 [1]. Compared to the clinically approved CDK4/6 inhibitors palbociclib (IC₅₀: CDK4 = 11 nM, CDK6 = 16 nM) , ribociclib (IC₅₀: CDK4 = 10 nM, CDK6 = 39 nM) , and abemaciclib (IC₅₀: CDK4 = 2 nM, CDK6 = 10 nM) , this compound exhibits 1.9-fold greater CDK4 potency than palbociclib and a substantially inverted CDK6/CDK4 selectivity ratio (2.2-fold more potent on CDK6) compared to ribociclib (3.9-fold less potent on CDK6) [2].
| Evidence Dimension | Biochemical kinase inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | CDK4 IC₅₀ = 5.60 nM; CDK6 IC₅₀ = 2.60 nM |
| Comparator Or Baseline | Palbociclib (CDK4=11 nM, CDK6=16 nM); Ribociclib (CDK4=10 nM, CDK6=39 nM); Abemaciclib (CDK4=2 nM, CDK6=10 nM) |
| Quantified Difference | 1.9-fold more potent CDK4 vs. palbociclib; 6.2-fold more potent CDK6 vs. ribociclib; inverted CDK6/CDK4 ratio |
| Conditions | Recombinant Cdk4/CyclinD1 and Cdk6/CyclinD3, pH 7.4, 37°C, kinase inhibition assay; comparator data from independent published biochemical assays using similar recombinant kinase systems. |
Why This Matters
This inverted CDK6-over-CDK4 selectivity profile is uncommon among clinical CDK4/6 inhibitors and may reduce hematopoietic toxicity by better mimicking the natural CDK6-dependent differentiation pathways, making this compound particularly valuable for bone marrow-sparing oncology models.
- [1] BindingDB. BDBM132357 (US8841312, Compound 103). CDK4 IC₅₀ = 5.60 nM, CDK6 IC₅₀ = 2.60 nM. Assay: recombinant Cdk4/CyclinD1, Cdk6/CyclinD3, pH 7.4, 37°C. View Source
- [2] PMC Table 1. IC50 Values of CDK4/6 Inhibitors. Average differential for ribociclib CDK4 vs CDK6 is 8.0-fold. View Source
